molecular formula C24H16ClF3N2OS B2490153 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338957-21-4

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2490153
CAS RN: 338957-21-4
M. Wt: 472.91
InChI Key: KKVLQWMTMKWNNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the structure of interest often involves multi-step chemical reactions, starting from simpler precursors to achieve the desired complex molecule. While specific synthesis pathways for this exact compound are not detailed, research on similar structures, such as various acetamide derivatives, involves reactions under controlled conditions to introduce specific functional groups or to form rings such as thiazoles and thiadiazoles, which are central to the compound's structure (Salian et al., 2017).

Molecular Structure Analysis

Molecular structure analysis is pivotal for understanding the compound's physical and chemical behavior. Studies on similar compounds reveal that their structures often feature aromatic rings connected by acetamide linkages, with orientations influenced by intermolecular interactions such as hydrogen bonding and π-π interactions, which can significantly affect the molecule's overall shape and reactivity (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups like the thiazole ring and acetamide moiety. These structures participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are crucial for synthesizing related compounds with potential biological activities. The specific chemical properties depend on the exact nature of the substituents and the molecular framework (Saravanan et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are key to understanding the compound's suitability for various applications. These properties are directly related to the compound's molecular structure, with factors such as molecular symmetry, hydrogen bonding, and the presence of halogen atoms playing significant roles. The crystalline structure, for instance, can reveal information about the stability and reactivity of the compound under different environmental conditions (Saravanan et al., 2016; Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity/basicity (pKa), reactivity towards other chemicals, and stability under various conditions, are crucial for predicting how the compound interacts in biological systems or in chemical syntheses. The presence of electron-withdrawing or electron-donating groups within the molecule can significantly affect these properties, influencing the compound's behavior in chemical reactions (Duran & Canbaz, 2013).

Scientific Research Applications

Antibacterial Activity

Compounds related to 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide have shown potential as antibacterial agents. Studies have evaluated various derivatives of this compound for their effectiveness against different bacterial strains, including both gram-positive and gram-negative bacteria. For example, a study by Desai, Shah, Bhavsar, and Saxena (2008) synthesized and evaluated a series of related compounds, finding moderate to good antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).

Crystal Structure Analysis

Research into the structural aspects of similar compounds has been conducted to understand their molecular configurations better. A study by Boechat et al. (2011) explored the structures of two acetamide compounds related to our compound of interest, revealing significant insights into their molecular interactions (Boechat et al., 2011).

Anticancer Activity

Several studies have focused on the potential anticancer properties of compounds similar to this compound. Yurttaş, Tay, and Demirayak (2015) synthesized derivatives and evaluated them for antitumor activity, finding significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antifungal Activity

Compounds of this class have also been tested for their antifungal properties. Krátký, Vinšová, and Stolaříková (2017) synthesized derivatives and assessed their effectiveness against a range of fungal pathogens, identifying several compounds with notable antifungal activity (Krátký, Vinšová, & Stolaříková, 2017).

Spectroscopic and Quantum Chemical Studies

The compound and its derivatives have been subjects of spectroscopic and quantum chemical studies to understand their molecular characteristics better. Studies like those conducted by Viji et al. (2020) have used various spectroscopic techniques to analyze related compounds, providing valuable insights into their properties and potential applications (Viji, Balachandran, Babiyana, Narayana, & Salian, 2020).

Safety and Hazards

Safety and hazards information for a compound includes data on its potential risks and how to handle it safely. Unfortunately, the specific safety and hazards information for this compound is not detailed in the searched resources .

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been shown to affect various pathways, including those involved in cell proliferation and apoptosis

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2OS/c25-18-11-9-16(10-12-18)23-30-22(15-5-2-1-3-6-15)20(32-23)14-21(31)29-19-8-4-7-17(13-19)24(26,27)28/h1-13H,14H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVLQWMTMKWNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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